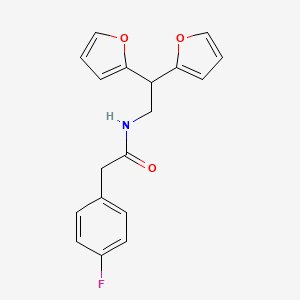

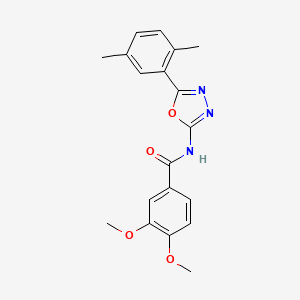

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as DFU, is a small molecule that has been extensively studied for its potential therapeutic properties. DFU is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen and has been shown to possess anti-inflammatory, analgesic, and anticancer properties.

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide serves as a critical intermediate in the natural synthesis of antimalarial drugs. Through chemoselective monoacetylation, employing Novozym 435 as a catalyst, this process highlights the importance of acetyl donors and their chemoselective interactions, showcasing the compound's role in synthesizing medically significant molecules (Magadum & Yadav, 2018).

Molecular Docking and Anticancer Applications

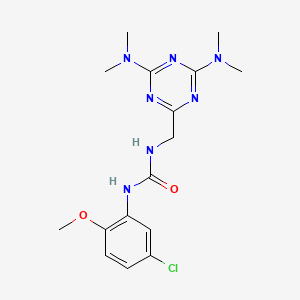

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis reveal its potential as an anticancer agent. By targeting the VEGFr receptor, its molecular docking analysis suggests a promising direction for therapeutic applications in cancer treatment (Sharma et al., 2018).

Decarboxylative Claisen Rearrangement Reactions

The compound's derivatives, specifically those related to furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement. This reaction yields 2,3-disubstituted heteroaromatic products, underlining the compound's utility in organic synthesis and the creation of complex molecular architectures (Craig et al., 2005).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized, highlighting a method that emphasizes good yields, environmental friendliness, and mild reaction conditions. This showcases the compound's versatility and potential for further chemical modifications (Raju et al., 2022).

Betti Reaction and Secondary Carbo-Piancatelli Rearrangement

The condensation of 2-naphthol, furfural, and acetamide, leading to an unexpected secondary carbo-Piancatelli rearrangement, exemplifies the compound's reactivity and potential for creating novel molecular structures. This unexpected reaction path provides insights into the complex behaviors of such compounds under catalytic conditions (Gutnov et al., 2019).

Synthesis of Novel Anti-inflammatory Derivatives

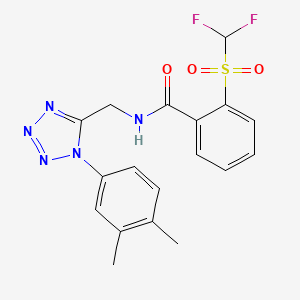

Research into synthesizing novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide highlighted significant anti-inflammatory activities. This indicates the compound's potential as a base for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-14-7-5-13(6-8-14)11-18(21)20-12-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHGLRNHZCUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-di(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)

![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)